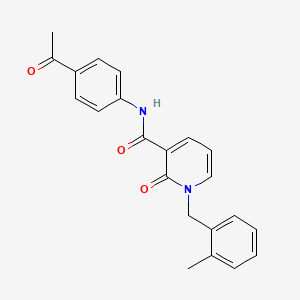

N-(4-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-(4-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves complex organic reactions that require precise conditions. While specific studies directly addressing this compound were not found, research on similar dihydropyridine derivatives offers insights into potential synthesis pathways. For example, derivatives of dihydropyridine have been synthesized through reactions involving benzylamines and specific carbonyl compounds under controlled conditions, suggesting a multi-step synthesis process that involves careful selection of starting materials and reaction conditions to achieve the desired product (Shiina et al., 2008).

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives, closely related to the compound , typically features a pyridine ring with various substituents that significantly affect the compound's chemical behavior and properties. Single-crystal X-ray diffraction studies, like those conducted on similar compounds, provide detailed insights into the molecular geometry, confirming the presence of hydrogen bonds that contribute to the stability and crystalline structure of these molecules (Xi Shu & S. Long, 2023).

Chemical Reactions and Properties

N-(4-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, like its dihydropyridine counterparts, participates in various chemical reactions. The dihydropyridine core is reactive towards oxidation and reduction, making it versatile in synthetic chemistry. The molecule's functional groups, such as the carbonyl and amide, may engage in reactions like nucleophilic addition or serve as ligands in coordination chemistry, highlighting the compound's potential as an intermediate in synthesizing more complex molecules (Manoja K. Samantaray et al., 2011).

Physical Properties Analysis

The physical properties of dihydropyridine derivatives, including solubility, melting point, and crystal structure, are crucial for their practical application. The structural analysis through X-ray diffraction provides insights into the crystal packing and molecular interactions within the solid state, which directly influence these physical properties. For instance, the crystal structure analysis of a similar compound, N-(4-acetylphenyl)quinoline-3-carboxamide, detailed the molecule's interactions and packing, which can be extrapolated to understand the physical characteristics of the target compound (Efraín Polo-Cuadrado et al., 2021).

Chemical Properties Analysis

The chemical properties of N-(4-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, such as reactivity, stability under various conditions, and interactions with other chemical entities, are derived from its functional groups and overall molecular structure. Studies on similar molecules highlight the importance of the dihydropyridine core and substituent groups in dictating these properties, influencing their behavior in synthetic pathways and potential applications in chemistry and materials science (Linhong Jin et al., 2006).

Scientific Research Applications

Antimicrobial and Antifungal Applications

N-(4-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives have been explored for their potential as antimicrobial and antifungal agents. A study synthesized novel derivatives and evaluated them for antibacterial and antifungal activities. Notably, some compounds showed broad-spectrum antibacterial activity and were comparable to reference drugs like Ampicillin and Gentamicin against certain bacteria. Additionally, compounds demonstrated equipotency to Amphotericin B against Aspergillus fumigatus (El-Sehrawi et al., 2015).

Analgesic Properties

Chemical modification of pyridine moiety in molecules like N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which are structurally similar to N-(4-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, has shown potential in enhancing analgesic properties. Research indicates that such modifications can lead to increased biological activity, particularly in para-substituted derivatives, suggesting potential applications in pain management (Ukrainets et al., 2015).

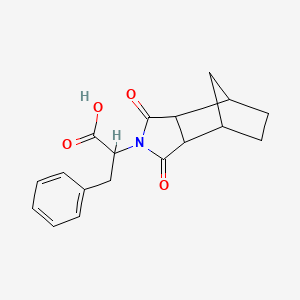

Asymmetric Synthesis Applications

Compounds with a structural framework similar to N-(4-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been used as chiral auxiliaries in asymmetric synthesis, particularly for α-amino acids. The study highlights the synthesis of new chiral auxiliaries and their application in the stereoselective synthesis of α-methyl-α-amino acids with high enantiomeric purity, demonstrating their significance in stereochemistry and pharmaceutical synthesis (Belokon’ et al., 2002).

Fluorescence Properties

Research on fluorescent 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides, which share a similar chemical structure with N-(4-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, has been conducted. These compounds exhibit fluorescence properties, and their quantum yield has been measured, indicating potential applications in materials science and molecular imaging (Ershov et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(4-acetylphenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-15-6-3-4-7-18(15)14-24-13-5-8-20(22(24)27)21(26)23-19-11-9-17(10-12-19)16(2)25/h3-13H,14H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRHNDODOCGJSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2494098.png)

![2-(2,4-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2494104.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2494108.png)

![5-(methoxymethyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2494109.png)

![(1S,4R)-1-(4-benzylpiperidine-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2494115.png)